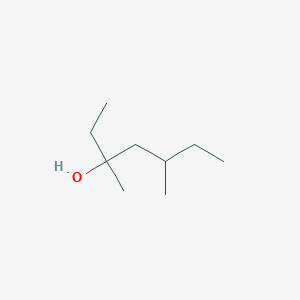

3,5-Dimethyl-3-heptanol

Vue d'ensemble

Description

3,5-Dimethyl-3-heptanol is an organic compound with the molecular formula C₉H₂₀O. It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,5-Dimethyl-3-heptanol can be synthesized through various methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as methylmagnesium bromide) reacts with a ketone (such as 3,5-dimethyl-2-hexanone) to form the desired alcohol. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to reduce the ketone to the alcohol .

Analyse Des Réactions Chimiques

Types of Reactions: 3,5-Dimethyl-3-heptanol undergoes various chemical reactions, including:

Reduction: Reduction reactions are less common for tertiary alcohols, but under specific conditions, it can be reduced to hydrocarbons.

Common Reagents and Conditions:

Oxidation: Chromic acid (H₂CrO₄), Potassium permanganate (KMnO₄)

Substitution: Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃)

Major Products:

Oxidation: 3,5-Dimethyl-3-heptanone

Substitution: 3,5-Dimethyl-3-chloroheptane

Applications De Recherche Scientifique

3,5-Dimethyl-3-heptanol has various applications in scientific research:

Mécanisme D'action

The mechanism of action of 3,5-dimethyl-3-heptanol primarily involves its interaction with enzymes that metabolize alcohols. The hydroxyl group is a key site for enzymatic activity, where alcohol dehydrogenases catalyze the oxidation of the alcohol to the corresponding ketone. This process involves the transfer of hydrogen atoms from the alcohol to the enzyme’s cofactor, typically nicotinamide adenine dinucleotide (NAD⁺), resulting in the formation of NADH and the ketone product .

Comparaison Avec Des Composés Similaires

3,5-Dimethyl-2-hexanol: Another tertiary alcohol with similar structural features but differing in the position of the hydroxyl group.

3,5-Dimethyl-1-hexanol: A primary alcohol with the hydroxyl group at the terminal carbon.

3,5-Dimethyl-3-octanol: A longer-chain tertiary alcohol with similar properties.

Uniqueness: 3,5-Dimethyl-3-heptanol is unique due to its specific structural configuration, which influences its reactivity and physical properties. Its tertiary alcohol structure makes it less prone to oxidation compared to primary and secondary alcohols, providing stability in various chemical reactions .

Activité Biologique

3,5-Dimethyl-3-heptanol is a tertiary alcohol notable for its structural characteristics and biological activities. This compound has garnered attention for its potential interactions within biological systems, influencing various metabolic pathways and enzymatic activities.

This compound has the molecular formula C₉H₂₀O and a molecular weight of approximately 144.26 g/mol. Its structure consists of a heptane backbone with two methyl groups attached to the third carbon atom, which contributes to its unique reactivity and interactions with biological molecules.

Biological Activity Overview

The biological activity of this compound primarily stems from its ability to form hydrogen bonds due to its hydroxyl group. This characteristic allows it to interact with various biomolecules, potentially modulating enzymatic activities and influencing metabolic pathways.

The mechanism by which this compound exerts its biological effects involves:

- Enzymatic Interactions : The hydroxyl group acts as a substrate for alcohol dehydrogenases, facilitating its oxidation to 3,5-dimethyl-3-heptanone. This process is crucial in alcohol metabolism, where hydrogen atoms are transferred to the enzyme's cofactor (NAD⁺), resulting in the formation of NADH and the corresponding ketone.

- Potential Pharmacological Effects : Ongoing research is investigating its pharmacological properties, although it is not widely used in clinical settings. Its interactions within biological systems suggest possible therapeutic applications.

Toxicity and Safety Profile

Research indicates that this compound has a low toxicity profile. In repeated dose oral toxicity studies, it was found to be safe at doses up to 1,000 mg/kg body weight per day. Acute toxicity assessments suggest that exposure levels up to 2,000 mg/kg are not expected to cause significant adverse effects .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 2,3-Dimethyl-3-heptanol | Shorter carbon chain (C7) | Similar enzymatic interactions; used in organic synthesis |

| 2,3-Dimethyl-3-octanol | Longer carbon chain (C8) | Higher boiling point; distinct reactivity |

| 2,3-Dimethyl-3-pentanol | Shorter carbon chain (C6) | Significant differences in physical properties |

Case Studies and Research Findings

- Alcohol Metabolism Studies : Research utilizing this compound as a model compound has highlighted its role in studies of alcohol metabolism and enzymatic reactions involving alcohol dehydrogenases. These studies provide insights into how this compound can influence metabolic pathways related to alcohol processing.

- Environmental Impact Studies : In environmental microbiology, certain bacterial strains such as Sphingomonas sp. have been shown to metabolize related compounds like nonylphenol into metabolites involving this compound. This suggests that the compound may play a role in bioremediation processes .

Propriétés

IUPAC Name |

3,5-dimethylheptan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-5-8(3)7-9(4,10)6-2/h8,10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSOEGQGQOMHBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80941321 | |

| Record name | 3,5-Dimethylheptan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19549-74-7 | |

| Record name | 3,5-Dimethyl-3-heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19549-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-3-heptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019549747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethylheptan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.